4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1185302-97-9
VCID: VC8213345
InChI: InChI=1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14)
SMILES: C1COC(CN1C2=CN=CN=C2)C(=O)O
Molecular Formula: C9H11N3O3
Molecular Weight: 209.20 g/mol

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

CAS No.: 1185302-97-9

Cat. No.: VC8213345

Molecular Formula: C9H11N3O3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid - 1185302-97-9

Specification

CAS No. 1185302-97-9
Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
IUPAC Name 4-pyrimidin-5-ylmorpholine-2-carboxylic acid
Standard InChI InChI=1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14)
Standard InChI Key OQWAZEZVAGPQHZ-UHFFFAOYSA-N
SMILES C1COC(CN1C2=CN=CN=C2)C(=O)O
Canonical SMILES C1COC(CN1C2=CN=CN=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrimidine ring substituted at the 5-position with a morpholine group, which itself bears a carboxylic acid at the 2-position. This configuration introduces both basic (pyrimidine nitrogen) and acidic (carboxylic acid) functionalities, influencing its solubility and reactivity . The morpholine ring adopts a chair conformation, while the pyrimidine ring’s planar structure facilitates π-π stacking interactions in biological systems .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1185302-97-9
Molecular FormulaC9H11N3O3\text{C}_9\text{H}_{11}\text{N}_3\text{O}_3
Molecular Weight209.2 g/mol
IUPAC Name4-(pyrimidin-5-yl)morpholine-2-carboxylic acid
Key Functional GroupsPyrimidine, morpholine, carboxylic acid

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis typically begins with 4-chloropyrimidine, which undergoes nucleophilic substitution with morpholine to form 4-(pyrimidin-5-yl)morpholine. Subsequent oxidation or carboxylation introduces the carboxylic acid group at the morpholine’s 2-position. A common approach involves:

  • Esterification: Reaction of 4-(pyrimidin-5-yl)morpholine with ethyl chloroformate to yield the ethyl ester.

  • Hydrolysis: Treatment with lithium hydroxide (LiOH\text{LiOH}) in aqueous tetrahydrofuran (THF) to hydrolyze the ester to the carboxylic acid .

Table 2: Representative Synthesis Yields

StepReagentYieldSource
EsterificationEthyl chloroformate89%
HydrolysisLiOH\text{LiOH}98%

Biological Applications and Mechanisms

Kinase Inhibition

The compound’s morpholine oxygen forms a critical hydrogen bond with Val-828 in the hinge region of PI3Kγ, while the pyrimidine nitrogen interacts with Lys-779 . This dual binding mode disrupts ATP binding, inhibiting kinase activity. In CDK2, the carboxylic acid group enhances solubility and may stabilize interactions with Asp-787.

Physicochemical and Analytical Characterization

Spectral Data

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) shows a singlet at δ 8.85 ppm for pyrimidine protons and a broad peak at δ 12.1 ppm for the carboxylic acid .

  • IR: Strong absorption at 1705 cm1^{-1} (C=O\text{C=O}) and 3300–2500 cm1^{-1} (carboxylic acid O–H).

Solubility and Stability

The carboxylic acid group improves aqueous solubility (2.3 mg/mL in PBS pH 7.4) compared to non-carboxylated analogs (<0.5 mg/mL). Stability studies indicate decomposition <5% after 48 hours at 25°C .

Comparative Analysis of Related Compounds

Table 3: Structural and Functional Comparisons

CompoundCAS NumberMolecular FormulaKey FeatureBiological Target
4-(Pyrimidin-5-yl)morpholine91233-71-5C8H11N3O\text{C}_8\text{H}_{11}\text{N}_3\text{O}No carboxylic acidCDK2
4-(Pyridin-2-yl)morpholine-2-carboxylic acid1316223-05-8C10H11N3O3\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3Pyridine substituentNot reported
Target Compound1185302-97-9C9H11N3O3\text{C}_9\text{H}_{11}\text{N}_3\text{O}_3Pyrimidine + carboxylic acidPI3Kγ, CDK2

Challenges and Future Directions

While the compound shows promise, key gaps remain:

  • Toxicity: No in vivo toxicity data are available; rodent studies are needed.

  • Bioavailability: The carboxylic acid may limit blood-brain barrier penetration, requiring prodrug strategies.

  • Synthetic Optimization: Current hydrolysis steps yield high purity but require costly reagents like Dess–Martin periodinane .

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